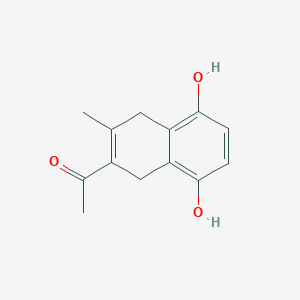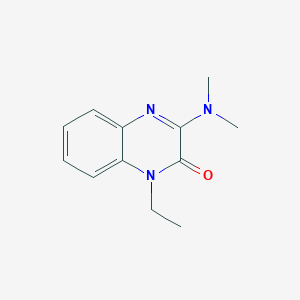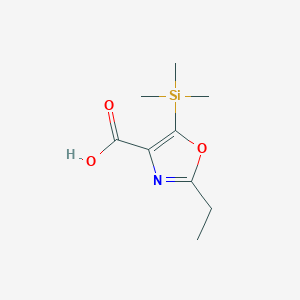
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the 2-position, a trimethylsilyl group at the 5-position, and a carboxylic acid group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This cyclization process typically occurs at elevated temperatures (70-90°C) and is followed by in-line quenching of residual hydrofluoric acid (HF) to obtain the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the synthesis process. The use of manganese dioxide (MnO2) as a heterogeneous reagent in flow processes has been reported to improve the safety profile and yield of the reaction .
化学反応の分析
Types of Reactions
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Manganese dioxide (MnO2), bromotrichloromethane.
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield various oxazole derivatives with different substituents at the 5-position .
科学的研究の応用
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the trimethylsilyl group may enhance the compound’s stability and bioavailability, making it a promising candidate for further research .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid include:
Oxazole-4-carboxylic acid: Lacks the ethyl and trimethylsilyl groups.
2-Ethyl-5-methyl-oxazole-4-carboxylic acid: Contains a methyl group instead of a trimethylsilyl group.
5-(Trimethylsilyl)oxazole-4-carboxylic acid: Lacks the ethyl group at the 2-position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl and trimethylsilyl groups enhances the compound’s stability and potential for diverse applications in research and industry .
特性
CAS番号 |
88400-28-6 |
|---|---|
分子式 |
C9H15NO3Si |
分子量 |
213.31 g/mol |
IUPAC名 |
2-ethyl-5-trimethylsilyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3Si/c1-5-6-10-7(8(11)12)9(13-6)14(2,3)4/h5H2,1-4H3,(H,11,12) |
InChIキー |
NZRKMONYLBFLDL-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C(O1)[Si](C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)


![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)
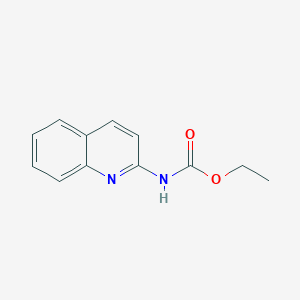
![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)
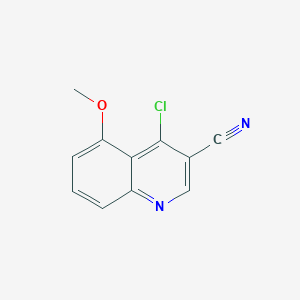
![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)

